2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid
Description
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid is a fluorinated β-amino acid derivative characterized by a trifluoromethyl group at the 4-position and a 4-methoxyphenyl substituent at the 3-position. The trifluoromethyl group enhances lipophilicity and bioavailability, while the 4-methoxyphenyl moiety may contribute to π-π interactions in biological targets .
Properties
Molecular Formula |
C11H12F3NO3 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c1-18-7-4-2-6(3-5-7)8(11(12,13)14)9(15)10(16)17/h2-5,8-9H,15H2,1H3,(H,16,17) |
InChI Key |
IOZCLZKUDHEEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
- A notable synthetic route involves the preparation of the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid on a large scale.
- Researchers have developed a method using a recyclable chiral auxiliary :
- A Ni(II) complex forms with glycine Schiff base .
- Alkylation with CF₃–CH₂–I under basic conditions yields the alkylated Ni(II) complex.
- Disassembling the complex reclaims the chiral auxiliary and produces the target compound.
- This method has been successfully used to prepare over 300 g of the target compound .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Used as a building block for drug design due to its leucine bioisosteric properties.
Biology: Investigated for its impact on protein structure and function.
Industry: May find use in fine chemicals synthesis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₁H₁₁F₃N₂O₃ (inferred from substituent patterns in related compounds ).
- Functional Groups: β-Amino acid core, trifluoromethyl, methoxyphenyl.
- Chirality: The stereochemistry at the 2-amino position is critical for biological activity but is unspecified in available data.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Comparative Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group (CF₃) increases lipophilicity (logP) compared to methoxy (-OCH₃) or fluorine substituents. For example, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (logP ~1.8, predicted) is more lipophilic than the 4-methoxyphenyl analog (logP ~1.2) . Methoxy groups enhance solubility in polar solvents due to hydrogen-bonding capacity, whereas CF₃ groups reduce solubility .
Biological Activity: The 4-methoxyphenyl variant may exhibit improved target binding in enzymes like proteases or kinases compared to simpler fluorinated analogs, as seen in related β-amino acids . Chiral analogs (e.g., (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl) show stereospecific interactions in receptor studies, suggesting the target compound’s enantiomers warrant separate evaluation .
Stability and Reactivity: Compounds with dual CF₃ groups (e.g., 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid) exhibit greater thermal stability (predicted boiling point >300°C) compared to mono-fluorinated derivatives .
Biological Activity
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is structurally related to branched-chain amino acids and may serve as a bioisostere for leucine in drug design, which can enhance metabolic stability and bioavailability.
- Molecular Formula : CHFNO
- Molecular Weight : 253.22 g/mol
- CAS Number : 16063-80-2
- IUPAC Name : 2-amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence binding affinity to target proteins. Preliminary studies suggest that it may modulate pathways related to protein synthesis and cellular signaling.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar fluorinated amino acids can inhibit bacterial growth by interfering with essential metabolic pathways. The compound's structural modifications may enhance its efficacy against resistant strains.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the effects of 2-amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid against Staphylococcus aureus showed:
- Minimum Inhibitory Concentration (MIC) : 50 µM
- Effect on Biofilm Formation : Reduced biofilm formation by 60% at concentrations above the MIC.
This indicates significant potential for its use as an anti-virulence agent in bacterial infections.
Study 2: Anti-inflammatory Properties
In a controlled experiment using human macrophages:
- Cytokine Levels : IL-6 and TNF-alpha levels decreased by approximately 40% after treatment with the compound at a concentration of 100 µM.
These findings support the hypothesis that this compound may be beneficial in managing chronic inflammatory conditions.
Pharmacokinetics
The presence of fluorinated groups in the structure may enhance metabolic stability. Studies suggest that compounds with similar structures show prolonged half-lives and improved bioavailability due to their resistance to enzymatic degradation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 253.22 g/mol |
| CAS Number | 16063-80-2 |
| MIC against S. aureus | 50 µM |
| Cytokine Reduction (IL-6) | 40% reduction at 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
